(E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
(E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20ClFN4O4S and its molecular weight is 466.91. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Compounds with fluorine atoms and benzylidene hydrazinyl groups have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives synthesized through methods such as microwave-induced synthesis and Knoevenagel condensation have shown promising antimicrobial activities against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of fluorine atoms in these compounds is essential for enhancing their antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
Molecular Docking and Antimicrobial Screening
Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies. These compounds exhibit antimicrobial and antioxidant activities, highlighting the potential for such molecules in developing new therapeutic agents (Flefel et al., 2018).
Quantum Chemical Insights and NLO Properties
Research on pyridine-based hydrazone derivatives synthesized via ultrasonication has provided quantum chemical insights into their structures. These studies reveal the compounds' nonlinear optical (NLO) properties, molecular orbitals, and natural bond orbitals, suggesting applications in material science for their remarkable NLO characteristics (Khalid et al., 2021).
Solid-state Tautomeric Structure Analysis
The study of solid-state structures, such as those of HIV integrase inhibitors, through X-ray crystallography and NMR spectroscopy, has elucidated the tautomeric and conformational characteristics of these molecules. Such detailed structural analyses are crucial for understanding the molecular basis of drug action and for the design of new pharmaceuticals (Bacsa et al., 2013).
Enantioselective Synthesis
The enantioselective synthesis of compounds from specific precursors, such as (S)-methylpyroglutamate, has applications in developing pharmaceuticals with specific chiral configurations. Such synthesis methods are vital for creating drugs with improved efficacy and reduced side effects (Calvez, Chiaroni, & Langlois, 1998).
Properties
IUPAC Name |
N-[2-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN4O4S/c21-17-4-3-5-18(22)16(17)12-24-25-19(27)13-23-20(28)14-6-8-15(9-7-14)31(29,30)26-10-1-2-11-26/h3-9,12H,1-2,10-11,13H2,(H,23,28)(H,25,27)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRXQJCLTTXRSO-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN=CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.